REACTION_CXSMILES
|
[N+:1]([C:4]1N=[CH:6][NH:7][CH:8]=1)([O-:3])=[O:2].C(Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:17](=[O:20])([O-])[O-].[K+].[K+].[C:23](#[N:25])C>>[CH3:17][O:20][C:10]1[CH:15]=[CH:14][C:13]([CH2:6][N:7]2[CH:8]=[C:4]([N+:1]([O-:3])=[O:2])[CH:23]=[N:25]2)=[CH:12][CH:11]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N=CNC1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 55° C.
|
Type
|
STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/EtOAc, 4:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=CC(=C2)[N+](=O)[O-])C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |